2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide
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Description
2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antineoplastic Activities
One study focused on the synthesis of nicotinamide derivatives, including compounds with methoxy groups, and their preliminary antineoplastic (anti-cancer) activities. These compounds were evaluated against specific types of cancer, such as Walker rat carcinoma and mouse lymphoid leukemia, showing moderate activity against leukemia. This highlights the potential role of such compounds in cancer research, especially in exploring new therapeutic avenues (Ross, 1967).
DNA Damage Recovery
Another study investigated the effects of nicotinamide analogues on cellular recovery following DNA damage. These analogues, including methoxybenzamide, were found to inhibit the recovery of cell division potential following DNA damage, suggesting their potential utility in studying DNA repair mechanisms and possibly in developing cancer therapies by targeting DNA repair pathways (Jacobson et al., 1984).
Azo Dye Reduction by NADH
Research on the non-enzymatic reduction of azo dyes by Nicotinamide adenine dinucleotide (NADH) explored how compounds with methoxy groups among others are reduced by NADH. This study provides insights into the chemical properties and reactivity of nicotinamide derivatives, with implications for understanding their metabolism and potential environmental impacts (Nam & Renganathan, 2000).
Utilization in Biological Systems
Research has also explored the utilization of nicotinamide derivatives by mammals, insects, and bacteria, highlighting the biological activity and potential therapeutic uses of these compounds across different organisms. This study underscores the versatility of nicotinamide derivatives in biological research and potential applications in treating diseases like pellagra (Ellinger et al., 1947).
Antimicrobial and Antiprotozoal Activity
Several studies have synthesized and evaluated the antimicrobial and antiprotozoal activities of nicotinamide derivatives. For instance, compounds with the oxadiazole ring have shown significant antibacterial activity, and their structure-activity relationships have been explored for the development of new antimicrobial agents. This indicates the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Rai et al., 2009).
Properties
IUPAC Name |
2-methoxy-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-19-15(24-21-11)10-12-6-3-4-8-14(12)20-16(22)13-7-5-9-18-17(13)23-2/h3-9H,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYYDAIANNYNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=C(N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.